

Rhodinyl Acetate: A Technical Guide to its Chemical Properties, Structure, and Analysis

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Compound of Interest

Compound Name: Rhodinyl acetate

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Introduction

Rhodinyl acetate (CAS No. 141-11-7) is an organic ester prized for its characteristic fresh, rose-like floral aroma.^[1] It is a key component in the fragrance and flavor industries, valued for its stability and lasting scent profile.^[2] This technical guide provides an in-depth overview of the chemical and physical properties of **rhodinyl acetate**, its molecular structure, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure

Rhodinyl acetate is the acetate ester of rhodinol, which is a mixture of terpene alcohols, primarily consisting of l-citronellol.^[1] The IUPAC name for the primary component is 3,7-dimethyloct-7-enyl acetate.^[3] Its structure consists of a ten-carbon chain with two methyl groups and a terminal double bond, attached to an acetate functional group via an ester linkage.

Caption: 2D Chemical Structure of **Rhodinyl Acetate**.

Chemical and Physical Properties

Rhodinyl acetate is a colorless to pale yellow liquid.^[2] It is soluble in alcohol and mineral oils but insoluble in glycerol and water.^{[1][4]} A summary of its key quantitative properties is

presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₂ O ₂	[2]
Molecular Weight	198.30 g/mol	[5]
CAS Number	141-11-7	[1]
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Fresh, rose-like	[1][6]
Boiling Point	237 °C (lit.)	[1]
Density	0.896 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.4540 (lit.)	[1]
Flash Point	46 °C	[1]
Solubility	Soluble in alcohol and oils; insoluble in water.	[1][4]
Kovats Retention Index	1266 (Semi-standard non-polar), 1660 (Standard polar)	[5]

Experimental Protocols

Synthesis of Rhodinyl Acetate via Esterification

Rhodinyl acetate can be synthesized through the Fischer esterification of rhodinol with acetic anhydride, using a catalyst such as zeolite. The following protocol is adapted from a study on the esterification of the rhodinol fraction from citronella oil.

Materials:

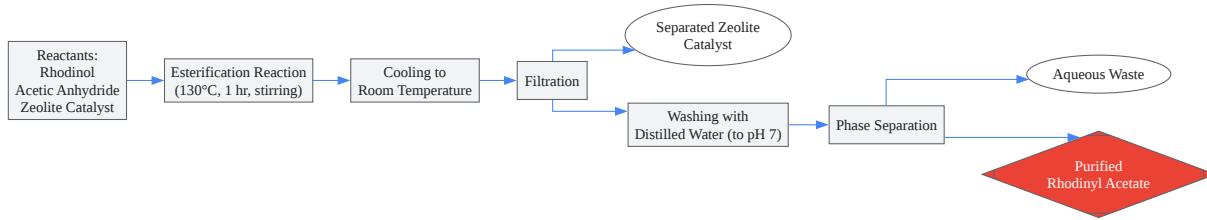
- Rhodinol (a mixture of citronellol and geraniol)
- Acetic anhydride
- Zeolite catalyst

- Distilled water
- Boiling flask
- Magnetic stirrer and stir bar
- Heating mantle
- Filtration apparatus

Procedure:

- In a boiling flask, combine 10 mL of rhodinol (approximately 0.03 moles total of citronellol and geraniol), 2.92 mL of acetic anhydride (0.03 moles), and 0.14 g of zeolite catalyst.
- Heat the mixture to 130°C with continuous stirring for 1 hour.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Separate the catalyst from the organic liquid by filtration.
- Wash the resulting organic liquid repeatedly with distilled water until the pH of the aqueous phase is neutral (pH 7).
- Separate the final organic phase containing **rhodinyl acetate**.

Logical Workflow for Synthesis and Purification:



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Caption: Workflow for the synthesis and purification of **rhodinyl acetate**.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the separation and identification of volatile compounds like **rhodinyl acetate** in complex mixtures. The following is a representative protocol for the analysis of terpenes and terpenoids, which can be adapted for **rhodinyl acetate**.^[6]

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for terpene analysis (e.g., HP-5MS, 5% phenyl methylpolysiloxane).^[6]

Sample Preparation:

- Dilute the **rhodinyl acetate** sample in a suitable solvent such as ethyl acetate.^[6]
- If quantitative analysis is required, add an internal standard (e.g., n-tridecane) to the diluted sample.^[6]

GC-MS Conditions (Example):

- Injection Volume: 1 μ L
- Inlet Temperature: 250 °C
- Carrier Gas: Helium
- Oven Temperature Program:
 - Initial temperature: 115°C
 - Ramp to 145°C at 2°C/min
 - Ramp to 165°C at 20°C/min
 - Ramp to 175°C at 2°C/min
 - Ramp to 280°C at 15°C/min, hold for 5 minutes.[6]
- MS Detector: Electron Impact (EI) ionization at 70 eV.

Data Analysis:

- Identification of **rhodinyl acetate** is achieved by comparing its retention time and mass spectrum with that of a known standard or by library matching.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a detailed experimental spectrum for **rhodinyl acetate** is not readily available in public databases, the expected chemical shifts can be predicted based on its structure.

- ^1H NMR:
 - Protons on the methyl group of the acetate would appear as a singlet around δ 2.0 ppm.
 - Protons on the carbons adjacent to the ester oxygen ($\text{CH}_2\text{-O}$) would be found in the δ 4.0-4.5 ppm region.

- Vinyl protons of the terminal double bond would resonate in the δ 4.5-5.5 ppm range.
- Aliphatic protons on the carbon chain would appear in the upfield region of the spectrum (δ 0.9-2.0 ppm).
- ^{13}C NMR:
 - The carbonyl carbon of the ester would be significantly downfield, typically in the δ 170-175 ppm range.
 - Carbons of the double bond would appear in the δ 110-150 ppm region.
 - The carbon of the CH_2 group attached to the ester oxygen would be found around δ 60-70 ppm.
 - The methyl carbon of the acetate group would be around δ 20-25 ppm.
 - Other aliphatic carbons would resonate in the δ 10-40 ppm range.

3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in **rhodinyl acetate**.

- C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm^{-1} .
- C-O Stretch: A strong absorption band for the C-O single bond of the ester will be present in the 1000-1300 cm^{-1} region.
- C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm^{-1} , while the vinylic C-H stretch will be observed just above 3000 cm^{-1} .
- C=C Stretch: A weaker absorption due to the carbon-carbon double bond stretch is expected around 1640-1680 cm^{-1} .

Conclusion

Rhodinyl acetate is a commercially significant fragrance and flavor compound with well-defined chemical and physical properties. Its synthesis is readily achievable through standard esterification procedures. The analysis and quality control of **rhodinyl acetate** can be effectively performed using common analytical techniques such as GC-MS, NMR, and IR spectroscopy. This guide provides a foundational technical overview for researchers and professionals working with this versatile ester.

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References

- 1. ncasi.org [ncasi.org]
- 2. rsc.org [rsc.org]
- 3. Rhodinyl acetate | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. gcms.cz [gcms.cz]
- 6. A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
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